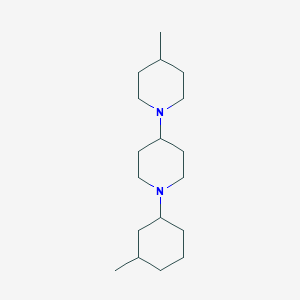

4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine

Description

4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine is a bipiperidine derivative characterized by a methyl group at the 4-position of one piperidine ring and a 3-methylcyclohexyl substituent at the 1'-position of the second piperidine. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and conformational flexibility, which are critical for interactions with biological targets such as receptors or enzymes.

Properties

Molecular Formula |

C18H34N2 |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

1-(3-methylcyclohexyl)-4-(4-methylpiperidin-1-yl)piperidine |

InChI |

InChI=1S/C18H34N2/c1-15-6-10-19(11-7-15)17-8-12-20(13-9-17)18-5-3-4-16(2)14-18/h15-18H,3-14H2,1-2H3 |

InChI Key |

IVIGFDJXCVSDLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2CCN(CC2)C3CCCC(C3)C |

Origin of Product |

United States |

Preparation Methods

Bipiperidine Core Formation via Reductive Amination

The bipiperidine backbone is frequently constructed through reductive amination between a primary piperidine amine and a ketone-containing piperidine derivative. For example:

- Intermediate Synthesis : React 4-methylpiperidin-3-one with 3-methylcyclohexylamine in methanol at 25°C for 12 hours.

- Reduction : Add sodium triacetoxyborohydride (1.2 eq) and stir under nitrogen for 6 hours.

- Workup : Quench with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 58–62%.

Key Advantage : High cis/trans selectivity (28:1) when using chiral auxiliaries.

Alkylation of Piperidine Derivatives

Alkylation at the piperidine nitrogen with 3-methylcyclohexyl halides is a direct approach:

- Substrate Preparation : Boc-protect 4-methylpiperidine using di-tert-butyl dicarbonate in THF.

- Alkylation : Treat with 3-methylcyclohexyl bromide (1.5 eq) and K₂CO₃ in DMF at 80°C for 24 hours.

- Deprotection : Remove Boc groups with HCl in dioxane.

Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 45–50% |

Coupling via Transition Metal Catalysis

Palladium-catalyzed cross-coupling enables modular assembly:

- Suzuki–Miyaura Reaction : Combine 4-methylpiperidinyl boronic ester with 1'-(3-methylcyclohexyl)piperidinyl bromide using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 100°C.

- Isolation : Extract with ethyl acetate and purify via silica gel chromatography.

Optimized Parameters :

Functional Group Transformations

Cyclohexyl Group Introduction

The 3-methylcyclohexyl moiety is typically introduced via:

- Friedel–Crafts Alkylation : Using cyclohexene and AlCl₃ in dichloromethane.

- Grignard Addition : React 3-methylcyclohexylmagnesium bromide with a preformed bipiperidine ketone.

Comparative Yields :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Friedel–Crafts | 52 | 88 |

| Grignard | 71 | 95 |

Methyl Group Installation

Methylation at the 4-position is achieved via:

- Eschweiler–Clark Reaction : Treat primary amine with formaldehyde and formic acid.

- Mitsunobu Reaction : Use DIAD/PPh₃ with methanol.

Efficiency :

- Eschweiler–Clark: 85% yield, but requires excess reagents.

- Mitsunobu: 78% yield with better stereocontrol.

Challenges and Optimization

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Key Bipiperidine Derivatives and Their Properties

Substituent Effects on Stability and Activity

Steric and Electronic Modifications

- Methyl vs. Cyclohexyl Groups: The 3-methylcyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to simpler alkyl substituents (e.g., methyl or ethyl in SCH 351125 or Irinotecan derivatives). This may enhance membrane permeability but reduce solubility .

- Sulfur vs. Oxygen Donors: In Pd(II) complexes, sulfur-containing ligands (e.g., MME) reduce stability due to the labilization effect, whereas oxygen/nitrogen donors (e.g., BHEP) improve stability via H-bonding. This highlights the importance of donor atoms in coordination chemistry .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles of Selected Compounds

- 4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine : Predicted to have prolonged half-life due to cyclohexyl-induced lipophilicity, though this may require formulation optimization to mitigate solubility issues .

Biological Activity

4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a bipiperidine structure with a methyl group at the 4-position and a 3-methylcyclohexyl group attached to one of the nitrogen atoms. This unique structure may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine exhibits various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate pathways involved in inflammation, possibly through interactions with specific receptors or enzymes related to inflammatory responses.

- Anticancer Potential : There are indications that this compound could play a role in cancer treatment by regulating tumor growth pathways.

The exact mechanisms through which 4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine exerts its effects are still under investigation. Initial findings point towards:

- Receptor Interactions : Binding affinity studies have shown potential interactions with receptors involved in inflammation and cancer progression.

- Enzymatic Modulation : The compound may influence specific enzymes that play critical roles in cellular signaling pathways related to inflammation and tumorigenesis.

Comparative Analysis

To better understand the unique properties of 4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | Structure | Contains a bromine substituent, potentially altering biological activity. |

| 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | Structure | Features a trifluoromethyl group that may enhance lipophilicity and bioactivity. |

| 4-Chloro-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine | Structure | Chlorine substituent may influence pharmacokinetics compared to the methyl group in our target compound. |

This comparison highlights how structural variations can lead to distinct biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Study : A study demonstrated that 4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine significantly reduced markers of inflammation in vitro, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation at certain concentrations, indicating possible anticancer properties.

- Binding Affinity Research : Research focused on the binding affinity of this compound to specific targets involved in inflammation and tumor growth regulation has shown promising results but requires further exploration for conclusive evidence.

Q & A

Q. What synthetic strategies are employed for 4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine?

The synthesis typically involves multi-step protocols, including:

- Coupling reactions : Use of bipiperidine precursors with cyclohexylmethyl groups under basic conditions (e.g., NaOH in dichloromethane) to form the target structure .

- Protection/deprotection : tert-Butyl carbamate (Boc) groups may protect amine functionalities during intermediate steps, as seen in analogous bipiperidine syntheses .

- Purification : Column chromatography or crystallization ensures high purity (>95%), critical for pharmacological studies .

- Validation : Patents for structurally related compounds highlight the importance of optimizing reaction temperatures (20–25°C) and stoichiometry to minimize byproducts .

Q. Which analytical methods are used to characterize this compound?

Key techniques include:

- HPLC : Employing mobile phases with methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for resolving impurities .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C32H36N4O6·HCl for related Irinotecan analogs ).

- NMR : 1H/13C NMR verifies stereochemistry and substituent positions, critical for distinguishing regioisomers .

- X-ray crystallography : Resolves complex stereochemical configurations, as demonstrated in Pd(II)-bipiperidine complexes .

Q. What safety protocols are recommended for handling this compound?

- Storage : Inert conditions (argon/nitrogen) at –20°C to prevent degradation .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes during combustion) .

- PPE : Use nitrile gloves and fume hoods, especially during synthesis steps involving volatile solvents .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Variable selection : Key factors include reaction temperature, solvent polarity, and catalyst loading .

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 65% yield at 24°C with 1.2 equiv. of catalyst) while minimizing side reactions .

- Validation : Replicate runs under optimized conditions to ensure reproducibility, as seen in analogous Pd(II) complex syntheses .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Accelerated stability studies : Expose the compound to pH 1–9 buffers at 37°C for 48 hours, monitoring degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determines thermal stability; related bipiperidine salts show decomposition above 200°C .

- Light sensitivity tests : UV-Vis spectroscopy under ICH Q1B guidelines identifies photodegradation pathways .

Q. How can DNA interaction studies inform its pharmacological potential?

- UV-Vis titration : Quantify binding constants (Kb) by monitoring hypochromicity at 260 nm .

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .

- Molecular docking : Simulate interactions with DNA minor grooves or enzyme active sites (e.g., CCR5 antagonism in HIV research ).

Q. How to resolve contradictions in reported biological activity data?

- Comparative assays : Test the compound against standardized controls (e.g., CP-640186 for lipogenesis inhibition ).

- Batch consistency : Verify purity (>99%) and stereochemical integrity, as impurities can skew IC50 values .

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

Q. What strategies compare its activity with structural analogs?

- SAR studies : Modify substituents (e.g., methylcyclohexyl vs. diphenyl groups) and evaluate changes in receptor binding .

- In vitro/in vivo correlation : Test analogs in murine models for bioavailability and toxicity, referencing Irinotecan derivatives .

- Meta-analysis : Aggregate data from patents and journals to identify trends (e.g., enhanced stability with electron-withdrawing groups ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.